2,4-Dimethylpentanoic acid
Overview
Description
2,4-Dimethylpentanoic acid is a branched-chain fatty acid with the molecular formula C7H14O2 . It has a molecular weight of 130.1849 .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpentanoic acid consists of a seven-carbon chain with two methyl groups attached to the second and fourth carbons, and a carboxylic acid group attached to the terminal carbon .Physical And Chemical Properties Analysis
2,4-Dimethylpentanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 210.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 49.3±6.0 kJ/mol and a flash point of 94.5±9.8 °C . The compound has a molar refractivity of 36.0±0.3 cm3, a polar surface area of 37 Å2, a polarizability of 14.3±0.5 10-24 cm3, and a molar volume of 139.5±3.0 cm3 .Scientific Research Applications
Chemical Synthesis and Organic Reactions
2,4-Dimethylpentanoic acid and its derivatives are involved in various chemical synthesis processes. For instance, they are used in stepwise Aldol addition and cyanhydrin formation with acetone and thallous cyanide, leading to the formation of different organic compounds such as 2,4-dihydroxy-2,4-dimethylpentanoic acid and 2-hydroxy-2,4,4-trimethylbutyrolactone (Abu-Salem et al., 2008). These processes are fundamental in organic chemistry, contributing to the development of new compounds with potential applications in various fields including pharmaceuticals, materials science, and agrochemicals.
Astrobiology and Extraterrestrial Chemistry
2,4-Dimethylpentanoic acid's analogs, such as amino acid derivatives, have been discovered in meteorites, providing insights into prebiotic chemistry and the origins of life. The detection of enantiomeric excesses in meteoritic amino acids like 2-amino-2,3-dimethylpentanoic acid from the Murchison meteorite suggests an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997). This research is significant in understanding the chemical processes that could have led to the emergence of life on Earth and potentially on other celestial bodies.
Environmental Studies and Ecology
The environmental behavior of compounds related to 2,4-Dimethylpentanoic acid, especially herbicides like 2,4-D, has been extensively studied. Research on the dissipation of 2,4-D in soil after the application of its various forms, such as dimethylamine salt and 2-ethylhexyl ester, reveals important information about its environmental impact and behavior in different ecological systems (Wilson, Geronimo, & Armbruster, 1997). These studies are crucial in assessing the ecological safety of herbicides and in developing guidelines for their safe and sustainable use.
Pharmacology and Medical Research
In medical research, derivatives of 2,4-Dimethylpentanoic acid have been studied for their pharmacological properties. For example, vallestrstril, a synthetic estrogen, was clinically assayed and is a derivative of this compound, indicating its relevance in the development of pharmaceutical products (Sturnick & Gargill, 1952). Such research highlights the potential medical applications of derivatives of 2,4-Dimethylpentanoic acid, contributing to the field of drug development and therapeutic interventions.
Toxicological Studies
The toxicological properties of 2,4-Dimethylpentanoic acid and its related compounds, especially in the context of herbicides like 2,4-D, have been extensively studied. These studies assess the safety and potential health risks associated with exposure to these compounds, providing critical information for regulatory agencies and public health officials (Bus & Hammond, 2007). Understanding the toxicology of such compounds is essential for their safe handling and use in various industries.
Mechanism of Action
Target of Action
As a fatty acid, it may interact with various enzymes and receptors within the body, influencing metabolic processes .
Mode of Action
As a fatty acid, it could potentially be involved in energy production through beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA, which is then used in the Krebs cycle for energy production .
Biochemical Pathways
2,4-Dimethylpentanoic acid, being a fatty acid, is likely involved in the fatty acid metabolism pathway. This pathway includes the breakdown of fatty acids (beta-oxidation) to produce energy, as well as the synthesis of new fatty acids and triglycerides .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized primarily in the liver, and excreted through the kidneys .
properties
IUPAC Name |
2,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDPSQQDXTCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574316 | |
Record name | 2,4-Dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpentanoic acid | |
CAS RN |
5868-33-7 | |
Record name | 2,4-Dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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